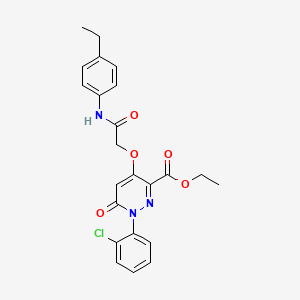
Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22ClN3O5 and its molecular weight is 455.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization for Antimicrobial Agents
Researchers have synthesized various compounds similar to Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate and assessed their antimicrobial properties. One study focused on synthesizing new quinazolines that showed potential as antimicrobial agents against a range of bacteria and fungi, indicating the role of such compounds in developing new antibacterial and antifungal therapies (Desai, Shihora, & Moradia, 2007).
Crystal and Molecular Structure Analysis
Another aspect of research involves the crystal and molecular structure analysis of derivatives, providing insights into their structural stability and molecular interactions. This includes studies on compounds synthesized through reactions involving similar chemical structures, aiming to understand their pharmacological importance through antimicrobial activity and Hirshfeld surface analysis (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Efficient Synthesis Methods
Research also explores efficient synthesis methods for related compounds, such as the use of ultrasound irradiation to achieve high regioselectivity and yields in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates. This highlights the continuous search for more efficient and environmentally friendly synthesis methods in pharmaceutical chemistry (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Synthesis of Novel Heterocyclic Compounds
Further investigations include the synthesis of novel heterocyclic compounds for potential anticancer activity. Utilizing similar compounds as building blocks, researchers aim to create new molecules with significant pharmacological activities, demonstrating the compound's role in the development of new therapeutic agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimitotic Agents Research
Moreover, derivatives of such compounds have been evaluated for their antimitotic properties, indicating their potential use in cancer treatment. Alterations at specific positions of the molecule have shown to significantly affect cytotoxicity and inhibition of mitosis in leukemia cells, suggesting the importance of structural modifications in enhancing therapeutic efficacy (Temple, Rener, Comber, & Waud, 1991).
Propiedades
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(4-ethylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5/c1-3-15-9-11-16(12-10-15)25-20(28)14-32-19-13-21(29)27(18-8-6-5-7-17(18)24)26-22(19)23(30)31-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYYOBYEZAGPDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

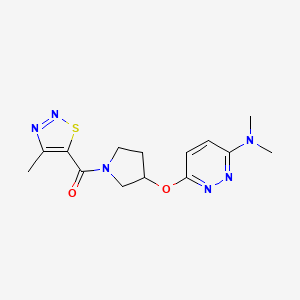
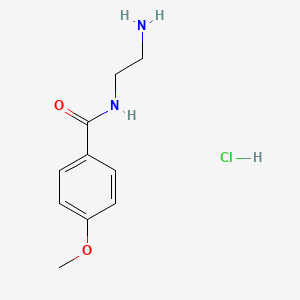

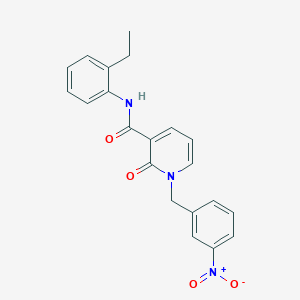

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373275.png)
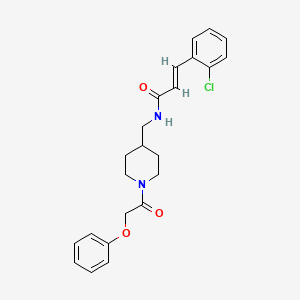
![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2373277.png)
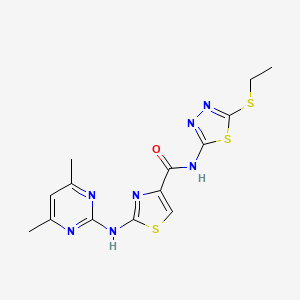
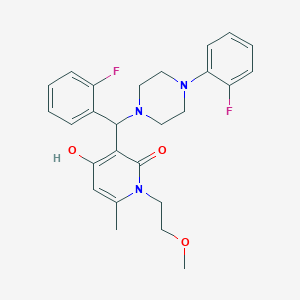
![N-(1-cyanocyclobutyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2373284.png)
![6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2373285.png)
![[1-Methyl-5-(2-piperidin-1-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2373289.png)
